5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
Description
Historical Background of Pyrazole Derivatives
The historical development of pyrazole chemistry spans more than a century, beginning with pioneering work in the late nineteenth century. The first synthesis of substituted pyrazoles was accomplished in 1883 by Knorr and colleagues, who demonstrated the reaction of beta-diketone compounds with hydrazine derivatives to produce two distinct regioisomers. This groundbreaking research established the fundamental synthetic pathway that continues to serve as a cornerstone for pyrazole synthesis in contemporary chemical research.
The evolution of pyrazole chemistry gained significant momentum through the work of German chemist Hans von Pechmann in 1898, who developed a classical method for pyrazole synthesis using acetylene and diazomethane. This methodological advancement represented a crucial step in expanding the synthetic accessibility of pyrazole derivatives and laid the groundwork for subsequent developments in heterocyclic chemistry.
The discovery of naturally occurring pyrazole compounds marked another milestone in the field's development. In 1954, Japanese researchers Kosuge and Okeda achieved a significant breakthrough by isolating the first natural pyrazole derivative, 3-n-nonylpyrazole, from Houttuynia Cordata, a plant belonging to the piperaceae family. This discovery challenged the prevailing assumption that pyrazoles could not be obtained from natural sources and opened new avenues for investigating the biological significance of these heterocyclic compounds.
Further exploration revealed additional naturally occurring pyrazole derivatives, including the isolation of levo-beta-(1-pyrazolyl)alanine from watermelon seeds in 1959. These discoveries underscored the broader significance of pyrazole chemistry beyond synthetic applications and highlighted the potential biological relevance of these compounds in natural systems.
The subsequent decades witnessed remarkable growth in pyrazole research, particularly in pharmaceutical applications. The number of drugs containing pyrazole nuclei has increased significantly over the past decade, with several best-selling medications incorporating pyrazole scaffolds for treating various medical conditions. This pharmaceutical relevance has further accelerated research interest in pyrazole derivatives and their synthetic modifications.
Significance of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde in Organic Chemistry
The compound this compound holds particular significance within organic chemistry due to its unique structural features and versatile reactivity profile. The molecular architecture combines the electron-rich pyrazole heterocycle with an electron-withdrawing aldehyde functionality, creating a distinctive electronic environment that facilitates diverse chemical transformations.
The structural characterization of this compound reveals important molecular parameters that influence its chemical behavior. The compound exhibits a melting point range that provides insights into its crystalline stability, while its predicted boiling point of approximately 300 degrees Celsius suggests significant thermal stability. The molecular density of 1.322 grams per cubic centimeter indicates a relatively compact molecular structure, while the predicted logarithmic acid dissociation constant of 11.65 provides information about its acid-base properties.
The synthetic accessibility of this compound through various methodological approaches enhances its utility in organic synthesis. One prominent synthetic route involves the oxidation of the corresponding alcohol precursor, (5-methyl-1-phenyl-1H-pyrazol-4-yl)methanol, using tetrapropylammonium perruthenate as the oxidizing agent in the presence of 4-methylmorpholine N-oxide. This methodology achieves excellent yields of approximately 95 percent under mild reaction conditions, demonstrating the synthetic efficiency of this approach.
The Vilsmeier-Haack reaction represents another significant synthetic pathway for accessing pyrazole-4-carbaldehyde derivatives. Recent research has demonstrated the effectiveness of microwave-assisted Vilsmeier-Haack formylation for synthesizing substituted pyrazole-4-carbaldehydes, including derivatives closely related to this compound. These methodological advances have improved reaction efficiency and reduced reaction times while maintaining high product yields.
The chemical reactivity of this compound stems from the presence of multiple reactive sites within the molecular framework. The aldehyde carbonyl group serves as an electrophilic center for nucleophilic addition reactions, while the pyrazole nitrogen atoms can participate in coordination chemistry and hydrogen bonding interactions. This dual reactivity profile enables the compound to serve as a versatile building block for constructing more complex molecular architectures.
Table 1: Molecular Properties of this compound
The significance of this compound extends to its role as an intermediate in the synthesis of biologically active molecules. Research has demonstrated that pyrazole-4-carbaldehyde derivatives serve as key building blocks for constructing Schiff bases and other condensation products that exhibit notable biological activities. The specific substitution pattern of this compound, featuring both methyl and phenyl substituents, provides opportunities for fine-tuning molecular properties and biological activities through systematic structural modifications.
The compound's utility in materials science applications represents another dimension of its significance. Pyrazole derivatives have found applications in the development of metal-organic frameworks, coordination polymers, and other advanced materials due to their ability to serve as polydentate ligands. The aldehyde functionality in this compound provides additional coordination sites and enables post-synthetic modifications that can enhance material properties.
Research Objectives and Scope
The comprehensive investigation of this compound encompasses multiple research objectives that reflect the compound's multifaceted significance in contemporary chemistry. The primary objective focuses on elucidating the fundamental chemical properties and reactivity patterns that govern the behavior of this heterocyclic aldehyde under various reaction conditions.
Synthetic methodology development represents a crucial research objective, encompassing the optimization of existing synthetic routes and the exploration of novel preparative methods. The evaluation of reaction parameters, catalyst systems, and reaction conditions aims to establish efficient and scalable synthetic protocols that can support both academic research and potential industrial applications. Recent advances in microwave-assisted synthesis and green chemistry approaches have provided new opportunities for improving the synthetic accessibility of pyrazole-4-carbaldehyde derivatives.
The scope of research extends to investigating the compound's role as a synthetic intermediate in the construction of more complex molecular architectures. This includes systematic studies of condensation reactions, cycloaddition processes, and multi-component reactions that utilize this compound as a key building block. The development of tandem reaction sequences and one-pot synthetic procedures represents a particularly important area of investigation that can enhance synthetic efficiency and atom economy.
Table 2: Research Applications of Pyrazole-4-Carbaldehyde Derivatives
Mechanistic understanding represents another fundamental research objective, involving detailed investigations of reaction pathways, intermediates, and transition states associated with transformations of this compound. Advanced spectroscopic techniques, computational chemistry methods, and kinetic studies contribute to developing comprehensive mechanistic models that can guide future synthetic developments and predict reaction outcomes.
The exploration of structure-activity relationships constitutes a significant component of the research scope, focusing on understanding how structural modifications influence chemical reactivity, physical properties, and potential biological activities. Systematic studies involving analogous compounds with varied substitution patterns provide insights into the electronic and steric factors that control molecular behavior and enable rational design of derivatives with desired properties.
The research scope also encompasses the development of analytical methods for characterizing and quantifying this compound and its derivatives. This includes establishing reliable spectroscopic identification methods, chromatographic separation techniques, and quantitative analytical procedures that support both synthetic research and quality control applications.
Computational chemistry investigations represent an increasingly important aspect of the research scope, involving quantum mechanical calculations, molecular dynamics simulations, and machine learning approaches to predict molecular properties and reaction outcomes. These theoretical studies complement experimental investigations and provide valuable insights into electronic structure, conformational preferences, and intermolecular interactions.
The interdisciplinary nature of pyrazole chemistry necessitates collaborative research approaches that integrate synthetic organic chemistry, physical chemistry, materials science, and computational methods. This multidisciplinary scope reflects the compound's relevance across multiple chemical disciplines and underscores the importance of comprehensive research strategies that address both fundamental and applied aspects of pyrazole-4-carbaldehyde chemistry.
Properties
IUPAC Name |
5-methyl-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-10(8-14)7-12-13(9)11-5-3-2-4-6-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEFFVFWBUGUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380075 | |
| Record name | 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98700-50-6 | |
| Record name | 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Using Tetrapropylammonium Perruthenate
- Starting Material: (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanol (816 mg, 4.3 mmol).
- Oxidizing Agent: Tetrapropylammonium perruthenate (76 mg).
- Co-Oxidant: 4-Methylmorpholine N-oxide (754 mg, 6.45 mmol).
- Solvent: Dry dichloromethane (12.6 mL).
- Additives: Molecular sieves (4 Å).
The reaction mixture was stirred for 40 minutes at ambient conditions and subsequently filtered through a silica plug using dichloromethane as a wash solvent. The concentrated product yielded 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde as a pale yellow solid.
Yield: 763 mg (95%)
Characterization: LCMS retention time = 2.39 minutes; $$ m/z $$ [M+H]+ = 187.
General Organic Synthesis Techniques
While specific protocols for the synthesis of This compound are limited, general methods for pyrazole derivatives often involve cyclization or condensation reactions.
- Condensation reactions between hydrazines and diketones.
- Cyclization processes under acidic or basic conditions.
These methods are commonly applied to synthesize pyrazole aldehydes but require optimization for this specific compound.
Comparative Analysis of Related Compounds
To better understand the synthesis approaches, comparisons can be drawn with similar pyrazole compounds:
These comparisons highlight the efficiency of the tetrapropylammonium perruthenate method for synthesizing 5-Methyl Pyrazole Aldehydes.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid.
Reduction: 5-Methyl-1-Phenyl-1H-Pyrazole-4-Methanol.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
Anticancer Activity
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde has been investigated for its anticancer properties. Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancers. For example, compounds containing the 1H-pyrazole scaffold have demonstrated significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Lung Cancer | A549 | 8.79 ± 0.96 | |
| Breast Cancer | MDA-MB-231 | 12.00 ± 0.56 | |
| Liver Cancer | HepG2 | 0.73 ± 0.04 |
Antibacterial and Antifungal Properties
The compound exhibits notable antibacterial and antifungal activities. Various derivatives have been synthesized and tested against Gram-positive and Gram-negative bacteria, showing effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.
| Microorganism | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Antibacterial | 25.1 | |
| Escherichia coli | Antibacterial | 31.25 | |
| Candida albicans | Antifungal | 40 |
Synthesis of Bioactive Compounds
This compound serves as a crucial reactant in the synthesis of various bioactive molecules:
Smoothened Antagonists
The compound has been utilized in the synthesis of (aminomethyl)pyrazoles, which act as Smoothened antagonists—important in the treatment of hair loss by inhibiting the Hedgehog signaling pathway .
ORL1 Receptor Antagonists
It is also a precursor for synthesizing ORL1 receptor antagonists, which have potential therapeutic applications in pain management and anxiety disorders .
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study: Synthesis and Evaluation of Pyrazole Derivatives
A study synthesized a series of pyrazole derivatives from this compound, evaluating their anticancer activities against multiple cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced anticancer efficacy .
Case Study: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial properties of synthesized pyrazoles derived from this compound, demonstrating effective inhibition against a range of pathogenic bacteria and fungi, thereby supporting its potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may act as an antagonist by binding to receptors and inhibiting their activity. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Halogenated Derivatives: Introducing electron-withdrawing groups (e.g., Cl, Br, F) at the phenoxy position enhances antimicrobial potency. For example, 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde exhibits superior activity against Staphylococcus aureus compared to the parent compound .
- Methyl vs. Halogen Substitution: The methyl group at the 5-position in the parent compound improves metabolic stability, while halogenation at the phenoxy position increases lipophilicity, enhancing membrane permeability .
Crystallographic Insights
- The asymmetric unit of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde (a close analogue) reveals a planar pyrazole ring with dihedral angles of 73.67° and 45.99° relative to adjacent phenyl rings. Weak C–H···π interactions stabilize the crystal lattice .
- SHELXL () and Mercury () are widely used for refining and visualizing these structures, ensuring high-resolution data for structure-activity relationship (SAR) studies .
Pharmacological Potential
- Antimicrobial Activity: Pyrazole carbaldehydes with halogenated phenoxy groups show broad-spectrum activity against Gram-positive bacteria .
- Anti-inflammatory Applications : Derivatives with electron-donating groups (e.g., methyl) exhibit COX-2 inhibition, reducing inflammation in preclinical models .
Biological Activity
5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various therapeutic areas.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation reactions of phenyl hydrazine with appropriate aldehydes or ketones. The compound features a pyrazole ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
Biological Activities
The biological activity of this compound has been investigated across several studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
-
In Vitro Studies : Research indicates that compounds containing the pyrazole structure exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Lung Cancer : The compound demonstrated IC50 values indicating effective inhibition of lung cancer cell growth.
- Breast Cancer : Studies reported that derivatives of pyrazole, including this compound, showed promising results against MDA-MB-231 breast cancer cells with IC50 values as low as 3.79 µM .
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest. Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, such as EGFR and CDK2 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : In vitro assays have shown that this compound exhibits significant antibacterial activity against strains like E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Research Findings Summary
The following table summarizes key findings from recent studies on the biological activity of this compound:
| Biological Activity | Cell Line/Pathogen | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 (Breast Cancer) | 3.79 | |
| Anticancer | A549 (Lung Cancer) | 26 | |
| Antimicrobial | E. coli | 40 | |
| Antimicrobial | Staphylococcus aureus | 20 |
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
- Study on Lung Cancer : A study published in the ACS Omega journal demonstrated that pyrazole derivatives, including this compound, inhibited the proliferation of lung cancer cells significantly while promoting apoptosis .
- Antimicrobial Efficacy : In another study, researchers evaluated the antimicrobial properties of various pyrazole compounds, showing that those containing the aldehyde functional group had enhanced activity against a range of pathogenic bacteria .
Q & A
Basic Research Question
- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹).
- NMR : ¹H NMR should show aldehyde proton at δ 9.8–10.2 ppm ().
- Mass Spectrometry : ESI-MS ([M+H]+) validates molecular weight.
Advanced Research Consideration
Data contradictions (e.g., unexpected peaks in NMR) require DFT calculations (B3LYP/6-311++G(d,p) basis set) to compare experimental and theoretical spectra (). For crystallographic disagreements (e.g., dihedral angles), cross-validate with Cambridge Structural Database (CSD) entries using Mercury’s packing similarity analysis () .
How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the solid-state properties of this compound?
Advanced Research Question
SCXRD data () reveal directional C–H···O interactions (2.5–3.0 Å) and weak C–H···π contacts (3.3–3.5 Å) that stabilize the crystal lattice. These interactions affect melting points and solubility. Computational studies (e.g., Hirshfeld surface analysis via CrystalExplorer) quantify interaction contributions .
What computational methods are suitable for studying the electronic properties and reactivity of this compound?
Advanced Research Question
- DFT : Calculate HOMO-LUMO gaps (e.g., 4.5–5.0 eV for pyrazole derivatives) to predict redox behavior ().
- Molecular Docking : Assess binding affinity to biological targets (e.g., anticonvulsant activity in ) using AutoDock Vina.
- MD Simulations : Study solvation effects in aqueous/DMSO mixtures with GROMACS .
How can researchers address discrepancies in reported crystallographic data (e.g., unit cell parameters or space groups)?
Advanced Research Question
Contradictions often arise from polymorphism or refinement errors . Solutions include:
- Re-refinement of raw data with updated SHELXL constraints ().
- Comparing packing motifs via Mercury’s Materials Module ().
- Validating hydrogen-bonding networks against CSD statistics () .
What strategies are recommended for derivatizing this compound to explore structure-activity relationships (SAR)?
Advanced Research Question
- Knoevenagel Condensation : Introduce α,β-unsaturated ketones using ethyl cyanoacetate ().
- Hydrazide Formation : Synthesize Schiff bases for biological screening (e.g., anticonvulsant assays in ).
- Heterocycle Fusion : Build pyrazolo[3,4-c]pyrazole systems via azide-alkyne cycloaddition () .
How can researchers validate the purity of synthesized batches, particularly when scaling up reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
